molecular formula C8H14ClN3S B8269689 2-(1,4-Diazepan-1-yl)thiazole hydrochloride

2-(1,4-Diazepan-1-yl)thiazole hydrochloride

Cat. No.: B8269689
M. Wt: 219.74 g/mol
InChI Key: PVBBHYFVWHMYGA-UHFFFAOYSA-N
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Description

2-(1,4-Diazepan-1-yl)thiazole hydrochloride (CAS: 1420983-29-4) is a heterocyclic compound featuring a thiazole core fused to a 1,4-diazepane ring. The molecular weight of the compound is 219.73 g/mol, and it is commercially available in quantities ranging from 100 mg to 10 g . The thiazole moiety is a five-membered aromatic ring containing nitrogen and sulfur, while the 1,4-diazepane component is a seven-membered saturated ring with two nitrogen atoms. This structure confers unique physicochemical properties, making it a candidate for pharmacological and chemical research.

Properties

IUPAC Name

2-(1,4-diazepan-1-yl)-1,3-thiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S.ClH/c1-2-9-3-6-11(5-1)8-10-4-7-12-8;/h4,7,9H,1-3,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBBHYFVWHMYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-(1,4-Diazepan-1-yl)thiazole hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-(1,4-Diazepan-1-yl)thiazole hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(1,4-Diazepan-1-yl)thiazole hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The diazepane moiety may contribute to the compound’s ability to cross biological membranes and reach intracellular targets .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural analogs differ primarily in the heterocyclic core, substituents, or additional functional groups. Key examples include:

Compound Name CAS Number Molecular Weight Key Structural Features
2-(1,4-Diazepan-1-yl)thiazole hydrochloride 1420983-29-4 219.73 Thiazole + 1,4-diazepane (no substituents)
6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole 956317-35-4 304.24 Benzothiazole core + chloro substituent
2-(1,4-Diazepan-1-yl)[1,3]thiazolo[5,4-b]pyridine 1172477-71-2 246.34 Thiazolo-pyridine fused system

Key Observations :

  • Fused Systems : Compounds like 2-(1,4-diazepan-1-yl)[1,3]thiazolo[5,4-b]pyridine exhibit extended π-conjugation, which may influence electronic properties and binding affinity in biological systems .

Physicochemical and Commercial Profiles

  • Solubility : The hydrochloride salt form of 2-(1,4-diazepan-1-yl)thiazole enhances water solubility compared to neutral analogs.
  • Commercial Availability : The compound is priced at €374.00/g (1g scale), reflecting its niche research application . In contrast, simpler analogs like 2-(1,4-diazepan-1-yl)acetamide are available at lower costs (e.g., €114.00/100mg) .

Biological Activity

2-(1,4-Diazepan-1-yl)thiazole hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables summarizing its biological activity.

Chemical Structure and Properties

The compound consists of a thiazole ring fused with a diazepane moiety, which contributes to its unique biological activity. The molecular formula is C10_{10}H14_{14}ClN3_{3}S, with a molecular weight of approximately 233.75 g/mol. The structural characteristics allow for various interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and enzymes. The thiazole ring can engage in electrophilic interactions, while the diazepane structure facilitates penetration through biological membranes. This dual functionality may enhance its efficacy in modulating central nervous system (CNS) pathways and other biological processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Preliminary studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2032 µg/mL
Escherichia coli1864 µg/mL
Candida albicans15128 µg/mL

CNS Activity

The compound has been investigated for its potential anxiolytic and antidepressant properties. Binding affinity studies suggest that it may interact with serotonin receptors (5HT1A_{1A}) and gamma-aminobutyric acid (GABA) pathways, similar to established anxiolytics.

Compound Binding Affinity (Ki ± SEM)
This compound150 ± 10 nM
Diazepam50 ± 5 nM
Buspirone120 ± 15 nM

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria as well as fungi. The compound was particularly effective against resistant strains of Staphylococcus aureus.

CNS Activity Evaluation

In a behavioral study involving animal models, the compound demonstrated significant anxiolytic effects compared to control groups. Doses ranging from 10 mg/kg to 50 mg/kg were administered, showing a dose-dependent response in reducing anxiety-like behaviors measured through the elevated plus maze test.

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